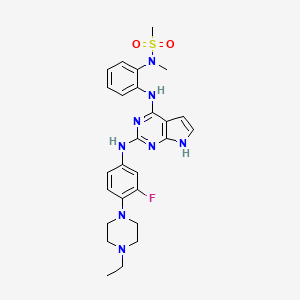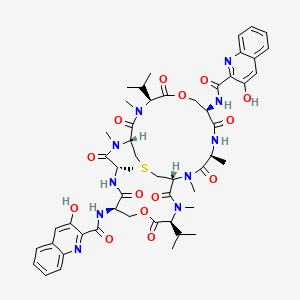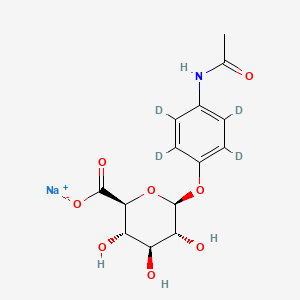
Acetaminophen glucuronide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaminophen glucuronide-d4 is a deuterated analog of acetaminophen glucuronide. It is a metabolite of acetaminophen, which is widely used as an analgesic and antipyretic. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research, as it allows for the tracking and quantification of the compound in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen glucuronide-d4 involves the conjugation of acetaminophen with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The deuterium labeling is introduced by using deuterated reagents in the synthesis process. The reaction conditions generally include an aqueous environment with controlled pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Acetaminophen glucuronide-d4 primarily undergoes conjugation reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.
Oxidation: Cytochrome P450 enzymes in the presence of NADPH.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Conjugation: this compound.
Oxidation: Reactive intermediates that can bind to cellular proteins.
Reduction: Reduced forms of acetaminophen metabolites.
Wissenschaftliche Forschungsanwendungen
Acetaminophen glucuronide-d4 is extensively used in scientific research due to its labeled nature. Some of its applications include:
Pharmacokinetic Studies: Tracking the metabolism and excretion of acetaminophen in the body.
Toxicology: Studying the toxic effects of acetaminophen and its metabolites on liver cells.
Drug Development: Evaluating the efficacy and safety of new drugs by comparing their metabolic profiles with that of acetaminophen.
Biological Research: Investigating the role of glucuronidation in drug metabolism and detoxification.
Wirkmechanismus
Acetaminophen glucuronide-d4 exerts its effects through its parent compound, acetaminophen. The primary mechanism involves the inhibition of cyclooxygenase enzymes, which reduces the production of prostaglandins responsible for pain and fever. The glucuronidation process enhances the solubility of acetaminophen, facilitating its excretion from the body. The molecular targets include cyclooxygenase enzymes and various transporters involved in drug excretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetaminophen glucuronide
- Acetaminophen sulfate
- Acetaminophen cysteine
Uniqueness
Acetaminophen glucuronide-d4 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds like acetaminophen glucuronide, acetaminophen sulfate, and acetaminophen cysteine, which do not have the deuterium label.
Conclusion
This compound is a valuable compound in scientific research, particularly in the fields of pharmacokinetics, toxicology, and drug development. Its unique deuterium labeling provides significant advantages in tracking and quantifying the compound in biological systems, making it an essential tool for researchers.
Eigenschaften
Molekularformel |
C14H16NNaO8 |
|---|---|
Molekulargewicht |
353.29 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1/i2D,3D,4D,5D; |
InChI-Schlüssel |
OINXIJJEOMGKPB-HPZSZCCASA-M |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)[2H].[Na+] |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
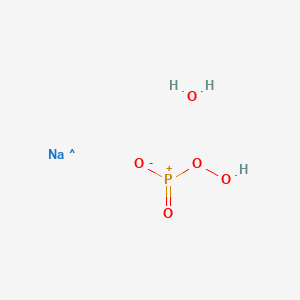
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
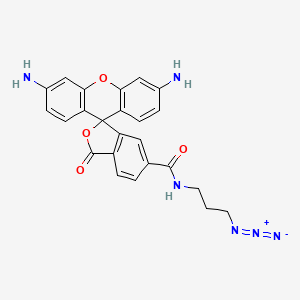
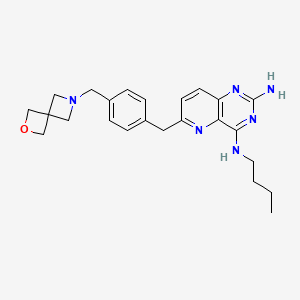
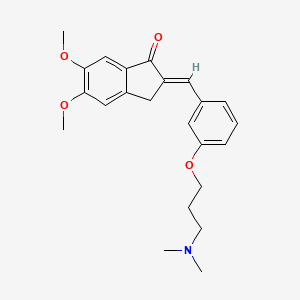
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)

